Product packaging for apicularen A(Cat. No.:)

apicularen A

Cat. No.: B1249504
M. Wt: 441.5 g/mol
InChI Key: MVOORUCGKRDJFW-ZZBSXQHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apicularen A is a macrolide natural product and a highly potent, specific inhibitor of vacuolar-type (H+)-ATPase (V-ATPase) . This enzyme is a significant therapeutic target in cancer and osteoporosis research. The compound exerts its primary effect by binding to the membrane-spanning VO complex of the V-ATPase, specifically at the interface formed by subunits a and c, thereby blocking proton translocation . Its inhibitory potency is exceptional, with an IC50 value of 0.58 nM for proton transport, making it more potent than its glycosylated analogue, Apicularen B, and comparable to other V-ATPase inhibitors like bafilomycin A1 . Beyond its canonical mechanism, research indicates that this compound induces caspase-dependent apoptosis and disrupts microtubule networks in cancer cells by down-regulating α- and β-tubulin protein levels, compromising cellular integrity and division . It demonstrates remarkable cytotoxicity against a broad panel of human cancer cell lines at sub-nanomolar concentrations and retains activity against multi-drug resistant lines, underscoring its significant research value for investigating cell death pathways and novel oncology therapeutics . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO6 B1249504 apicularen A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide

InChI

InChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+/t18-,19+,20+,21-/m1/s1

InChI Key

MVOORUCGKRDJFW-ZZBSXQHZSA-N

Isomeric SMILES

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O

Canonical SMILES

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)O

Synonyms

apicularen A

Origin of Product

United States

Advanced Synthetic Methodologies for Apicularen a and Analogues

Total Synthesis Strategies and Innovations

The total synthesis of apicularen A has been achieved by several research groups, each employing unique strategies that highlight different aspects of modern synthetic chemistry. These approaches are often characterized by their efficiency, stereocontrol, and ability to generate analogues for structure-activity relationship (SAR) studies. cornellpharmacology.orgacs.org A key challenge in any synthesis of this compound is the construction of its complex structure, which includes a 12-membered macrolactone, a stereochemically rich tetrahydropyran (B127337) ring, and a unique N-acyl enamide side chain. nih.govresearchgate.net

Convergent and Stereoselective Approaches

Convergent syntheses, which involve the independent synthesis of key fragments followed by their strategic coupling, have proven particularly effective for assembling the complex structure of this compound. This approach allows for the efficient construction of the target molecule and provides flexibility for the synthesis of analogues by modifying the individual fragments. acs.orgresearchgate.netnii.ac.jp

One notable convergent strategy involves the coupling of an iodoalkene fragment and an aldehyde fragment via a Nozaki-Hiyama-Kishi (NHK) reaction. acs.orgacs.orgnih.gov This key carbon-carbon bond-forming reaction serves to unite two major portions of the molecule. Following the coupling, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been utilized for the stereospecific construction of the 2,6-trans-disubstituted dihydropyran ring. acs.orgacs.orgfigshare.com This transformation is crucial for establishing the correct relative stereochemistry within the cyclic ether portion of the molecule.

Another powerful convergent approach relies on a highly diastereo- and enantioselective [4+2] annulation reaction to assemble the functionalized pyran core. nih.govacs.org This method provides excellent control over the stereochemistry of the tetrahydropyran ring system.

The table below summarizes key convergent strategies employed in the total synthesis of (-)-Apicularen A.

Key Coupling ReactionTetrahydropyran FormationMacrolactonizationSide Chain InstallationReference(s)
Nozaki-Hiyama-Kishi (NHK) CouplingPd(II)-catalyzed 1,3-chirality transferYamaguchi macrolactonizationCu(I)-mediated coupling acs.orgacs.orgnih.gov
[4+2] AnnulationDiastereo- and enantioselective [4+2] annulationNaH promoted transesterificationNot specified nih.govacs.org

Formal Total Synthesis Pathways

Formal total syntheses, which culminate in the synthesis of a known intermediate that has previously been converted to the final natural product, have also made significant contributions to the field. These routes often explore alternative strategies for constructing key structural motifs of this compound.

Several formal syntheses have focused on innovative ways to construct the 2,6-trans-disubstituted tetrahydropyran ring. One such approach utilizes a transannular oxy-Michael addition. researchgate.net In this key step, an acid-mediated transannular conjugate addition of a hydroxyl group into an α,β-unsaturated ketone within a macrocyclic precursor leads to the desired trans-pyranone. nih.govacs.org This strategy demonstrates that the stereochemistry of the apicularen ring system can be controlled by the C15 asymmetric center. researchgate.net

Another formal synthesis employed a strategy based on ring-closing metathesis (RCM) to construct the 12-membered macrocyclic lactone, followed by a transannular etherification of a hydroxyalkene to form the tetrahydropyran ring. nih.gov A carbohydrate-based approach, starting from D-glucal, has also been successfully applied to achieve a formal total synthesis of (+)-apicularen A. rsc.orgrsc.org

The table below outlines various formal synthesis strategies for this compound.

Key StrategyStarting MaterialTetrahydropyran FormationMacrolide FormationReference(s)
Transannular Oxy-Michael AdditionNot specifiedTransannular conjugate additionPre-formed macrolactone researchgate.netnih.govacs.org
Ring-Closing Metathesis & Transannular EtherificationEnantiomerically pure hydroxyepoxideTransannular etherificationRing-closing metathesis nih.gov
Carbohydrate-Based ApproachD-GlucalElaboration from carbohydrateKeck-type macrolactonization rsc.orgrsc.org
Grubbs's Cross MetathesisAliphatic and aromatic fragmentsNot specifiedNot specified researchgate.net

Key Transformations and Reaction Mechanisms

The successful synthesis of this compound hinges on the strategic implementation of several key chemical transformations. These reactions are not only crucial for the construction of the carbon skeleton and the installation of various functional groups but also for the stereocontrolled formation of the complex ring systems.

The formation of the 12-membered macrolactone ring is a critical and often challenging step in the total synthesis of this compound. Several macrolactonization methods have been successfully employed, each with its own advantages.

The Yamaguchi macrolactonization is a frequently used method, involving the reaction of a hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base, followed by cyclization promoted by DMAP. acs.orgacs.orgrsc.org This method has proven to be reliable for forming the macrocyclic ester bond in this compound syntheses. rsc.org

A Keck-type macrolactonization has also been utilized in a formal total synthesis. rsc.orgrsc.org This method offers an alternative approach to the formation of the macrocycle.

An underdeveloped lactonization method involving an NaH-promoted transesterification of an advanced intermediate bearing an aryl cyanomethyl ester has been successfully applied. nih.govacs.org This highlights the exploration of less conventional methods to overcome specific synthetic challenges.

Ring-closing metathesis (RCM) represents another powerful strategy for macrolide formation, as demonstrated in one of the formal syntheses. nih.gov

The table below compares different macrolactonization techniques used in this compound synthesis.

Macrolactonization MethodReagentsKey FeaturesReference(s)
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPWidely used and reliable for macrolide formation. acs.orgacs.orgrsc.orgrsc.org
Keck-type MacrolactonizationNot specifiedAlternative to Yamaguchi protocol. rsc.orgrsc.org
NaH-promoted TransesterificationNaH, Aryl cyanomethyl esterLess common but effective for specific substrates. nih.govacs.org
Ring-Closing Metathesis (RCM)Grubbs' catalystForms the macrocycle via carbon-carbon double bond formation. nih.gov

The stereocontrolled construction of the 2,6-trans-disubstituted tetrahydropyran ring is a hallmark of this compound synthesis. Various elegant strategies have been developed to achieve this.

A Pd(II)-catalyzed 1,3-chirality transfer reaction has been a key step in several convergent syntheses, enabling the stereospecific formation of the dihydropyran ring. acs.orgnii.ac.jpacs.org This reaction effectively transfers the stereochemical information from a chiral center to create the desired ring stereochemistry.

Transannular cyclization reactions have emerged as a powerful tool for constructing the tetrahydropyran ring. thieme-connect.de An acid-mediated transannular oxy-Michael addition, where a hydroxyl group attacks an enone within a pre-formed macrocycle, has been shown to be highly effective. researchgate.netnih.govacs.org This approach often proceeds with high diastereoselectivity, favoring the desired trans-fused pyranone. researchgate.net

A highly diastereo- and enantioselective [4+2] annulation provides another robust method for assembling the functionalized pyran core with excellent stereocontrol. nih.govacs.org This reaction is a powerful example of applying cycloaddition chemistry to the synthesis of complex natural products. nih.gov

Other methods, such as tandem isomerization followed by iodocyclization and stereoselective allylation followed by ozonolysis, have also been employed to construct the bicyclic ether system. cornellpharmacology.orgresearchgate.net

The unique (2Z,4Z)-heptadienamide side chain of this compound presents a significant synthetic challenge due to the geometry of the double bonds. researchgate.net

An efficient Cu(I)-mediated coupling has been developed to install this highly unsaturated moiety. acs.orgacs.org This method allows for the late-stage introduction of the side chain, a key feature of convergent synthetic strategies.

Another approach involves the use of Grubbs's cross metathesis to assemble the aliphatic and aromatic fragments of the side chain. researchgate.net This powerful carbon-carbon bond-forming reaction offers a versatile tool for constructing complex olefinic structures.

The synthesis of the enamide functionality has also been achieved through the acylation of an enecarbamate. researchgate.net

Advanced Organometallic and Catalytic Reactions

The total synthesis of this compound has served as a platform for the application of numerous modern organometallic and catalytic reactions. These methods have been crucial for the stereocontrolled construction of its key structural motifs, including the 12-membered macrolactone, the embedded trans-tetrahydropyran ring, and the complex acylenamine side chain.

Convergent syntheses have relied on powerful cross-coupling reactions to assemble major fragments. One of the most frequently employed methods is the Nozaki-Hiyama-Kishi (NHK) coupling , which effectively connects an iodoalkene fragment with an aldehyde to build the carbon backbone. researchgate.netacs.orgnih.govacs.orgjst.go.jp The stereospecific formation of the 2,6-trans-disubstituted dihydropyran ring, a central feature of this compound, has been accomplished using a Pd(II)-catalyzed 1,3-chirality transfer reaction . researchgate.netacs.orgnih.govacs.orgjst.go.jp

The closure of the macrocycle is a critical and challenging step. Synthetic chemists have employed several robust macrolactonization techniques, with the Yamaguchi macrolactonization being a prominent choice for forming the 12-membered lactone ring. researchgate.netacs.orgnih.govacs.orgrsc.org An alternative approach involves a Keck-type macrolactonisation . rsc.org In a different strategy, Ring-Closing Metathesis (RCM) , using ruthenium catalysts like the Grubbs catalyst, has been successfully utilized to construct the macrocyclic alkene, which is later elaborated to the final structure. nih.govnpatlas.orgwikipedia.org

Further catalytic and organometallic reactions have been instrumental. The final installation of the (2Z,4Z)-heptadienamide side chain is often achieved through an efficient Cu(I)-mediated coupling . researchgate.netacs.orgnih.govacs.org Other key transformations include organometallic displacements using functionalized Grignard reagents, stereoselective allyltrimethylsilane–acetal cyclizations, and the alkyne zipper reaction to isomerize internal alkynes to terminal ones for further functionalization. rsc.orgmdpi.com

Reaction TypeCatalyst/Reagent SystemPurpose in SynthesisReference
Nozaki-Hiyama-Kishi (NHK) CouplingCrCl₂/NiCl₂Coupling of iodoalkene and aldehyde fragments researchgate.netnih.govacs.org
1,3-Chirality Transfer ReactionPd(II) saltsStereospecific synthesis of the trans-2,6-disubstituted dihydropyran ring researchgate.netacs.orgacs.org
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, DMAPFormation of the 12-membered macrolactone ring researchgate.netacs.orgrsc.org
Ring-Closing Metathesis (RCM)Grubbs Catalyst (Ru-based)Alternative formation of the 12-membered macrocycle nih.govnpatlas.org
Enamide Side Chain CouplingCu(I) saltsInstallation of the (2Z,4Z)-heptadienamide moiety researchgate.netacs.orgacs.org
Keck-Type MacrolactonisationDCC, DMAP, CSAFormation of the 12-membered macrolactone ring rsc.org
Alkyne Zipper ReactionPotassium 3-aminopropylamide (KAPA)Isomerization of an internal alkyne to a terminal alkyne mdpi.com

Synthesis of this compound Derivatives and Structural Analogues

To investigate the structure-activity relationships (SAR) of this compound, numerous derivatives and structural analogues have been synthesized. cornellpharmacology.orgnih.gov These studies have been crucial in identifying the pharmacophoric elements of the molecule responsible for its high cytotoxicity. cornellpharmacology.org

Analogues have been designed with systematic modifications to both the macrolactone core and the enamide side chain. cornellpharmacology.orgrsc.org For instance, variations in the macrolactone have included the synthesis of C11-epi-, C11-deoxy-, C10-α-hydroxy-, and C10–C11 dehydrated analogues. acs.orgnih.gov The biological evaluation of these compounds revealed that modifications at these positions can modulate activity. acs.orgcornellpharmacology.org For example, acetylation of the C-11 hydroxyl group generally leads to some loss of activity. cornellpharmacology.org

The enamide side chain has been identified as critical for cytotoxicity. cornellpharmacology.org Analogues where the enamide double bond was removed, such as the bisamide analogue, showed no cytotoxic activity. cornellpharmacology.org Conversely, modifications to the terminal acyl group of the side chain proved to be an effective way to modulate biological potency. Analogues with short aromatic chains were found to be inactive or weak, whereas those with side chains of comparable length to the natural product exhibited significant activity. cornellpharmacology.org One such analogue, with a modified aromatic acyl group, was found to be the most potent of all synthesized compounds in one study, with an IC₅₀ value of 1.73 nM against the 1A9 human ovarian carcinoma cell line. cornellpharmacology.org The geometric isomer, Δ17,18 (Z)-apicularen A, was found to be over 100 times less potent than the natural product but still maintained considerable cytotoxicity. cornellpharmacology.org Furthermore, open-chain analogues lacking the macrolide ring were found to possess significant cytotoxicity, highlighting the importance of the side chain. cornellpharmacology.org

Compound/AnalogueStructural ModificationCytotoxicity (IC₅₀) vs. 1A9 Human Ovarian Carcinoma Cell LineReference
This compound (1)Natural Product0.78 ± 0.4 nM cornellpharmacology.org
Δ17,18 (Z)-Apicularen A (2)Geometric isomer of the side chain70.7 ± 10.4 nM cornellpharmacology.org
Analogue 32Acetylation at C-11 OH3.2 nM cornellpharmacology.org
Analogue 41Modified aromatic acyl group on side chain1.73 nM cornellpharmacology.org
Bisamide analogue 26Reduction of enamide double bond> 1500 nM (inactive) cornellpharmacology.org
Open-chain analogue 31aMacrolactone ring opened35 nM cornellpharmacology.org
C11-epi-apicularen AEpimerization at C-11Data reported for other cell lines acs.orgnih.gov
C10-C11-dehydrated this compoundDouble bond between C-10 and C-11Data reported for other cell lines acs.orgnih.gov

Chemoenzymatic and Biomimetic Synthetic Approaches

Synthetic strategies toward this compound have also been inspired by its proposed biosynthetic pathway and have incorporated selective enzymatic transformations. These biomimetic and chemoenzymatic approaches offer elegant and efficient routes to the complex natural product.

A key biomimetic hypothesis for the formation of the tetrahydropyran ring involves a transannular conjugate addition (an oxy-Michael reaction). unimelb.edu.auacs.org This strategy features a macrolactonization to form a 12-membered ring precursor containing an α,β-unsaturated ketone and a distal hydroxyl group. rsc.org An acid-mediated transannular cyclization of this intermediate then furnishes the thermodynamically favored trans-fused bicyclic ether core of this compound. rsc.orgunimelb.edu.auacs.org Another biomimetic approach was designed to mimic the polyketide origin of the backbone, employing a reiterative two-step sequence of allylation and ozonolysis to build the carbon chain one acetate (B1210297) unit at a time. cornellpharmacology.orgnih.gov

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have also been applied. acs.orgscienceopen.com A formal synthesis of (-)-Apicularen A was achieved using the Jacobsen hydrolytic kinetic resolution. nih.gov This method uses a chiral organometallic catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, providing an enantiomerically pure hydroxyepoxide as a key building block for the synthesis. nih.govresearchgate.net While not strictly enzymatic, this catalytic kinetic resolution exemplifies a chemo-selective approach to establishing critical stereocenters early in the synthesis, a concept central to many chemoenzymatic strategies. organic-chemistry.org

Elucidation of Biological Activities and Molecular Mechanisms of Apicularen a

Cellular Cytostatic Effects and Antiproliferative Action

Apicularen A exhibits potent cytostatic and antiproliferative effects on cancer cells. aacrjournals.orgresearchgate.netnih.govd-nb.info Studies have shown that it inhibits the growth of various cancer cell lines, including human colon cancer cells (HM7) and HeLa cells. d-nb.infoaacrjournals.org The antiproliferative activity of this compound is a key aspect of its potential as an anticancer agent. researchgate.netaacrjournals.org

In HM7 human colon cancer cells, treatment with this compound resulted in significant growth inhibition. aacrjournals.org This effect was associated with an accumulation of cells in the sub-G1-G0 phase of the cell cycle, indicative of apoptosis. aacrjournals.org Similarly, in HeLa cells, this compound demonstrated a dose-dependent cytotoxic effect. d-nb.info

The antiproliferative action of this compound is linked to its ability to induce programmed cell death, or apoptosis, and to disrupt essential cellular structures, as will be discussed in subsequent sections. d-nb.infoaacrjournals.org

Table 1: Cytostatic and Antiproliferative Effects of this compound on Cancer Cell Lines

Cell LineEffectObservationsReference
HM7 (Human Colon Cancer)Growth InhibitionAccumulation of cells in sub-G1-G0 phase. aacrjournals.org
HeLa (Human Cervical Cancer)CytotoxicityDose-dependent cell death. d-nb.info
RAW 264.7 (Murine Leukemia Macrophage)Apoptosis InductionPotent cytotoxic macrolide activity. d-nb.info
HL-60 (Human Promyelocytic Leukemia)Apoptosis InductionPotent cytotoxic macrolide activity. d-nb.info

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis in several cancer cell lines. d-nb.inforesearchgate.netaacrjournals.org The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. rndsystems.comwikipedia.orgnih.gov Research indicates that this compound primarily utilizes the extrinsic pathway to trigger cell death. aacrjournals.org

A key mechanism in this compound-induced apoptosis is the up-regulation of the Fas ligand (Fas-L). aacrjournals.org Fas-L is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family. wikipedia.org When Fas-L binds to its receptor, Fas (also known as CD95 or APO-1), it triggers a signaling cascade that leads to apoptosis. wikipedia.orgmdpi.compatsnap.com

In HM7 colon cancer cells, treatment with this compound led to a significant increase in the expression of Fas-L. aacrjournals.org This up-regulation of Fas-L is a critical step in initiating the death receptor pathway of apoptosis. aacrjournals.org The binding of Fas-L to the Fas receptor recruits adaptor proteins like FADD (Fas-associated death domain), which in turn recruits procaspase-8 to form the death-inducing signaling complex (DISC). rndsystems.comwikipedia.org

The formation of the DISC leads to the activation of initiator caspases, such as caspase-8. rndsystems.com Activated caspase-8 then triggers a cascade of executioner caspases, including caspase-3, which are responsible for the dismantling of the cell. rndsystems.comnih.gov

Studies on HM7 cells treated with this compound have demonstrated the activation of both caspase-8 and caspase-3. aacrjournals.org The activation of caspase-3 was confirmed by the cleavage of its proenzyme form (p32) into the active p17 subunit and by the cleavage of poly(ADP-ribose) polymerase (PARP), a known substrate of caspase-3. aacrjournals.org Furthermore, a significant, time-dependent increase in caspase-8 activity was observed, while caspase-9 activity, which is associated with the intrinsic pathway, showed only a weak increase. aacrjournals.org This suggests that the caspase cascade initiated by this compound is predominantly driven by the extrinsic, caspase-8-dependent pathway. aacrjournals.org In HeLa cells, this compound also induced a notable increase in caspase-3 activity, further supporting its role in apoptosis induction. d-nb.info

However, in HeLa cells, the synergistic cytotoxic effect observed with the combination of this compound and the PKC activator PMA (phorbol 12-myristate 13-acetate) was found to be dependent on PKCα activation. d-nb.info This suggests that in certain cellular contexts, other signaling pathways may modulate the apoptotic response to this compound. d-nb.inforesearchgate.net

Caspase Cascade Activation Studies (e.g., Caspase-8, Caspase-3)

Microtubule System Interference

In addition to inducing apoptosis, this compound also disrupts the microtubule network within cancer cells. aacrjournals.org Microtubules are dynamic polymers crucial for various cellular functions, including cell division, making them a key target for anticancer drugs. karger.com

This compound's interference with the microtubule system is unique in that it acts by down-regulating the synthesis of tubulin, the protein subunit of microtubules. aacrjournals.orgresearchgate.net In HM7 cells, treatment with this compound led to a time-dependent decrease in both β-tubulin mRNA and protein levels. aacrjournals.org This reduction in tubulin synthesis results in a disruption of the microtubule architecture. aacrjournals.org Interestingly, in vitro microtubule polymerization assays showed that this compound does not directly inhibit the polymerization of tubulin, distinguishing its mechanism from other microtubule-interfering agents like Vinca (B1221190) alkaloids and taxanes. aacrjournals.orgresearchgate.net

The combination of this compound with PMA in HeLa cells was shown to further decrease α- and β-tubulin protein levels, enhancing the disruption of the microtubule network in a PKC-dependent manner. d-nb.info This suggests a potential for combination therapies that could potentiate the anticancer effects of this compound. d-nb.infonih.gov An acetylated derivative, this compound acetate (B1210297), has also been shown to decrease tubulin mRNA and protein levels, leading to microtubule disruption. nih.gov

Table 2: Effects of this compound on the Microtubule System

Cell LineEffectMechanismReference
HM7 (Human Colon Cancer)Disruption of microtubule architectureDown-regulation of β-tubulin mRNA and protein levels. aacrjournals.org
HeLa (Human Cervical Cancer)Disruption of microtubule networksFurther decrease in α- and β-tubulin protein levels when combined with PMA. d-nb.info

Impact on Microtubule Architecture and Dynamics

This compound exerts a significant influence on the cellular cytoskeleton, specifically by disrupting the architecture of microtubules. aacrjournals.org Research on human colon cancer cells (HM7) and fibrosarcoma cells (HT1080) has demonstrated that treatment with this compound leads to a notable disorganization and reduction in the density of the microtubule network. aacrjournals.org This disruption is not caused by a direct interference with the polymerization dynamics of tubulin; in vitro assays have shown that this compound does not affect the polymerization process itself. aacrjournals.org

Vacuolar H+-ATPase (V-ATPase) as a Molecular Target

This compound is a prominent member of the benzolactone enamide class of natural products, which are recognized as potent inhibitors of vacuolar H+-ATPase (V-ATPase). rsc.org V-ATPases are multi-subunit proton pumps essential for the acidification of various intracellular compartments, such as lysosomes and endosomes. rsc.orgnih.gov The inhibitory action of this compound is highly efficient, with studies on purified enzymes showing half-maximal inhibition at nanomolar concentrations, comparable to other well-known V-ATPase inhibitors like bafilomycin and concanamycin (B1236758). nih.govnih.gov

Biochemical and photoaffinity labeling studies have pinpointed the binding site of this compound to the membrane-spanning V₀ complex of the enzyme. rsc.orgnih.gov More specifically, this compound binds at the interface of the V₀ subunits a and c, placing its binding site in the vicinity of those for other inhibitor families like the plecomacrolides (bafilomycin) and the archazolids. nih.govresearchgate.net Despite this proximity, its binding site is distinct, suggesting a different mode of inhibition. nih.gov

Specificity of V-ATPase Inhibition Compared to Other ATPases

This compound demonstrates a high degree of specificity for V-ATPase. nih.gov Its inhibitory activity is potent against mammalian V-ATPases, while it does not significantly affect other major cellular ATPases, such as the mitochondrial F-ATPase or the Na+/K+-ATPase. biologists.com This selectivity makes it a valuable tool for studying the specific roles of V-ATPase in cellular processes.

A unique and defining characteristic of this compound and other benzolactone enamides is their species-specific inhibition. biologists.com While highly effective against mammalian V-ATPases, this compound does not inhibit V-ATPases from fungal sources, such as Saccharomyces cerevisiae. nih.govbiologists.com This discrimination suggests that despite the conserved nature of V-ATPases, there are subtle structural differences between mammalian and fungal enzymes in the inhibitor's binding region. biologists.com

Impact on Proton Transport and Cellular pH Homeostasis

By inhibiting the V-ATPase enzyme, this compound directly interferes with proton transport across the membranes of intracellular organelles. rsc.orgresearchgate.net V-ATPases are crucial for pumping protons from the cytosol into the lumen of compartments like endosomes, lysosomes, and the Golgi apparatus, thereby maintaining a low internal pH. nih.govresearchgate.net The inhibition of this process by this compound prevents the acidification of these organelles. biologists.comsci-hub.se

This disruption of the proton gradient has profound consequences for cellular pH homeostasis and various cellular functions. nih.govfrontiersin.org The acidic environment of lysosomes is critical for the activity of degradative enzymes, while the pH of endosomes is important for receptor-mediated endocytosis and the sorting of proteins. nih.gov By neutralizing these acidic compartments, this compound can impair protein degradation, vesicle trafficking, and other pH-dependent cellular processes, ultimately contributing to its cytotoxic effects. researchgate.netsci-hub.se The effect of this compound on intracellular acidification can be observed using techniques like acridine (B1665455) orange staining, which visualizes acidic compartments within cells. sci-hub.se

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies, which investigate how a molecule's chemical structure correlates with its biological activity, have been instrumental in understanding the mechanism of this compound. gardp.orgoncodesign-services.com These studies involve synthesizing and testing various analogues of the natural product to identify which structural components are essential for its potent V-ATPase inhibition and cytotoxicity. rsc.orgbiologists.com

Identification of Critical Pharmacophoric Regions

SAR studies have identified the enamide side chain as a critical pharmacophoric region for the biological activity of this compound and related benzolactone enamides. rsc.orgbiologists.comnih.gov The specific structure and conformation of this side chain are crucial for binding to the V-ATPase and exerting an inhibitory effect. Modifications to this part of the molecule often lead to a dramatic loss of potency. rsc.orgbiologists.com While the salicylate (B1505791) macrolactone core provides the necessary scaffold, the enamide side chain appears to be the primary determinant of the molecule's bioactivity. rsc.orgsemanticscholar.org

Role of Core Structure and Side Chain Modifications in Biological Potency

Research involving the synthesis of various analogues has provided detailed insights into the roles of both the macrolactone core and the enamide side chain.

Side Chain Modifications: The enamide side chain is highly sensitive to structural changes. Studies have shown that analogues featuring a modified enamide part, while retaining the natural macrolactone core, are approximately three orders of magnitude less cytotoxic than the parent compound. rsc.orgsemanticscholar.org This underscores the critical importance of the intact enamide side chain for potent biological activity. biologists.com

Core Structure Modifications: The macrolactone core appears to be more tolerant of certain modifications compared to the side chain. rsc.org For instance, analogues with changes in the macrolactone ring but an intact enamide side chain retained significant cytotoxic activity. rsc.orgsemanticscholar.org However, not all modifications to the core are benign. A prominent example is Apicularen B, a natural analogue of this compound that features an N-acetylglucosamine sugar attached to the hydroxyl group at the C11 position of the macrolactone ring. sci-hub.se This glycosylation makes Apicularen B distinctly less cytostatic, with its potency reduced by several orders of magnitude compared to this compound. sci-hub.senih.gov This indicates that while some flexibility exists for modifying the core, bulky substitutions at specific positions can severely hinder the molecule's activity.

The table below summarizes the cytotoxicity of this compound and some of its synthetic analogues against various cell lines, illustrating the principles of its structure-activity relationship. semanticscholar.org

CompoundModificationCell Line: L-929 (IC₅₀, nM)Cell Line: KB-3-1 (IC₅₀, nM)Cell Line: KB-V1 (IC₅₀, nM)
This compound (32)Natural Product0.10.10.4
Analogue 40Modified Core, Intact Side Chain2.91.51.3
Analogue 41Modified Core, Intact Side Chain6.62.51.9
Analogue 42Intact Core, Modified Side Chain200150100
Analogue 43Intact Core, Modified Side Chain>1000>1000>1000
Analogue 44Intact Core, Modified Side Chain>1000>1000>1000

Stereochemical Influences on Activity

The specific three-dimensional arrangement of atoms in the this compound molecule, known as its stereochemistry, plays a crucial role in its biological potency. The molecule possesses several stereogenic centers within its macrocyclic framework and a specific geometric configuration in its side chain, all of which are vital for its cytotoxic effects. cornellpharmacology.org

Structure-activity relationship (SAR) studies have been instrumental in deciphering the importance of these stereochemical features. The synthesis of various stereoisomers and analogues of this compound has allowed for a detailed comparison of their biological activities. cornellpharmacology.orgoncodesign-services.com A key finding is the critical nature of the (E)-configuration of the enamine side chain. The synthesis and biological evaluation of the corresponding (Z)-isomer, Δ17,18 (Z)-apicularen A, demonstrated a significant reduction in activity, highlighting the importance of the natural geometric arrangement for potent cytotoxicity. cornellpharmacology.org

Furthermore, the stereochemistry of the tetrahydropyran (B127337) ring, a core structural unit, is essential for activity. scispace.comnih.gov Synthetic strategies have focused on the stereocontrolled construction of this pyran system to ensure the correct relative and absolute stereochemistry, as deviations can lead to less active compounds. mdpi.com For instance, the total synthesis of this compound often proceeds through a trans-pyran intermediate before macrolactonization. rsc.orgresearchgate.net Research involving model systems of the this compound core, encompassing all four possible diastereomers, was undertaken to probe for any conformational effects on its reactivity, indicating the perceived importance of the stereochemical configuration.

Modifications to other parts of the molecule have also shed light on stereochemical requirements. While some changes to the macrolactone ring are tolerated, the integrity of the acylenamine side chain is paramount. rsc.org Epimerization at the C11 position, for example, has been studied, revealing that the natural configuration is optimal for activity. researchgate.net The following table summarizes the impact of various stereochemical and structural modifications on the cytotoxic activity of this compound analogues against the 1A9 human ovarian carcinoma cell line. cornellpharmacology.org

CompoundModification from this compoundIC₅₀ (nM)
This compound (1)Natural Product0.8
Δ17,18 (Z) isomer (2)Geometric isomer of the enamine side chain>1000
Apicularen analogue (32)Acetylation of the C11 hydroxy group3.2
Open-chain analogue (31a)Macrolactone ring is opened35
Analogue (33)Shorter aromatic side chain>1000
Analogue (41)Modified aromatic side chain (thiophene)1.73

Investigation of Related Biological Pathways

The potent cytotoxic effects of this compound stem from its ability to modulate several key biological pathways, ultimately leading to cancer cell death. aacrjournals.orgd-nb.info Research has identified its primary mechanisms as the induction of apoptosis through the death receptor pathway, the disruption of the cellular microtubule network, and the inhibition of vacuolar-type H+-ATPases (V-ATPases). researchgate.netaacrjournals.org

This compound is a potent inducer of apoptosis in various cancer cell lines. researchgate.net Its mechanism primarily involves the extrinsic or death receptor pathway. aacrjournals.org Studies on human colon cancer cells (HM7) have shown that treatment with this compound leads to an upregulation of Fas ligand (Fas-L). aacrjournals.orgresearchgate.net The binding of Fas-L to its receptor, CD95, initiates a signaling cascade that results in the formation of the death-inducing signaling complex (DISC). This complex recruits and activates caspase-8. aacrjournals.org Activated caspase-8 then triggers a downstream cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and DNA fragmentation, characteristic features of apoptosis. aacrjournals.orgd-nb.info Notably, this compound-induced apoptosis appears to be largely independent of the intrinsic or mitochondrial pathway. This is supported by observations that there is no significant change in the mitochondrial membrane potential and only weak activation of caspase-9 following treatment. aacrjournals.org

Another significant pathway affected by this compound is the maintenance of the cellular cytoskeleton. It acts as a microtubule-disrupting agent. aacrjournals.orgresearchgate.net However, unlike classic microtubule-targeting agents such as taxanes or vinca alkaloids, this compound does not directly interact with tubulin to inhibit its polymerization or promote its assembly. aacrjournals.org Instead, its mechanism involves the downregulation of both β-tubulin protein and its corresponding mRNA. aacrjournals.org This reduction in the available tubulin protein disrupts the dynamic instability of microtubules, leading to a collapse of the intracellular microtubule architecture. This disruption contributes to cell cycle arrest and the induction of apoptosis. aacrjournals.orgresearchgate.net

Biosynthetic Investigations of Apicularen a

Identification of Biosynthetic Origin and Producing Organisms

Apicularen A is a natural product of microbial origin, specifically isolated from myxobacteria. aacrjournals.org It was first discovered during the bioassay-guided fractionation of extracts from Chondromyces robustus (strain Cm a13). nih.gov Subsequent screenings have shown that this compound is produced by several species within the Chondromyces genus. nih.govresearchgate.net Its production is a common trait among strains of C. apiculatus, C. pediculatus, C. lanuginosus, and C. robustus. researchgate.netresearchgate.net These soil-dwelling myxobacteria are known producers of a wide array of structurally diverse secondary metabolites with significant biological activities. dntb.gov.ua this compound is often found alongside a less active, glycosylated derivative known as Apicularen B. nih.govresearchgate.net

Table 1: Known Producers of this compound

GenusSpecies
Chondromycesrobustus
Chondromycesapiculatus
Chondromycespediculatus
Chondromyceslanuginosus

Precursor Incorporation Studies and Metabolic Labeling

To determine the building blocks of the this compound molecule, feeding experiments using isotopically labeled precursors were conducted. researchgate.netresearchgate.net These metabolic labeling studies were crucial in confirming its classification as a polyketide and identifying the specific starter and extender units.

The research demonstrated that the carbon skeleton of this compound is primarily derived from acetate (B1210297) units, which is characteristic of polyketide biosynthesis. researchgate.netresearchgate.net Furthermore, the enamine side chain was found to originate from the amino acid glycine (B1666218). researchgate.netresearchgate.net A particularly noteworthy discovery from these studies was the origin of the C3 starter unit. Instead of being assembled from a propionate (B1217596) precursor, as is common for many polyketides, it is unusually formed from one molecule of acetate and a methyl group from methionine. researchgate.netresearchgate.net

Table 2: Precursor Incorporation in this compound Biosynthesis

PrecursorLabeled IsotopeIncorporated Into
Acetate¹³CPrimary building block for the polyketide backbone.
Glycine¹³CForms the enamine side chain.
Methionine¹³CProvides the methyl group for the C3 starter unit.

Characterization of Biosynthetic Gene Clusters

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). Genome mining and comparative genomics have identified a BGC in Chondromyces apiculatus that is responsible for its production. nih.gov This cluster is a hybrid system, containing genes for both a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). nih.gov This PKS/NRPS assembly line architecture is consistent with the molecule's structure, which combines a polyketide-derived macrocycle with an amino acid-derived side chain. researchgate.netnih.gov

The this compound gene cluster shows significant homology to the BGCs of other salicylate (B1505791) macrolides, such as the necroximes and oximidines. nih.gov However, a key difference is the absence of genes encoding domains responsible for oxime formation in the apicularen BGC. nih.gov This genetic distinction directly accounts for the structural difference between this compound (which lacks an oxime moiety) and the oximidines (which possess one). nih.gov The gene cluster is colinear with the apicularen backbone, further confirming its role in producing the compound. nih.gov

Proposed Biosynthetic Pathways and Enzymatic Steps

Based on the precursor feeding studies and the analysis of the biosynthetic gene cluster, a pathway for the assembly of this compound has been proposed. researchgate.netresearchgate.netnih.gov The process is carried out on a modular PKS/NRPS multienzyme complex.

The proposed key steps are:

Initiation: Biosynthesis begins with the formation of an unusual C3 starter unit. An acetate molecule is loaded and subsequently methylated by an S-adenosyl methionine (SAM)-dependent methyltransferase to form a propionate-equivalent starter, which is then loaded onto the PKS assembly line. researchgate.netresearchgate.net

Polyketide Elongation: The polyketide chain is extended through the sequential addition of acetate units, catalyzed by the various modules of the PKS. Each module contains specific domains (e.g., Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase) that dictate the processing of each extender unit, leading to the specific pattern of hydroxyl and double bonds in the aliphatic portion of the macrocycle.

NRPS-mediated Side Chain Addition: The completed polyketide chain is transferred to the NRPS module. This module activates glycine and incorporates it into the molecule, leading to the formation of the characteristic (2Z,4Z)-heptadienamide side chain. researchgate.netresearchgate.net

Cyclization and Release: The final step involves the macrolactonization of the linear precursor. The molecule is cyclized, using the phenolic hydroxyl group of the salicylate moiety to form the 12-membered macrolactone ring, and released from the enzyme complex. acs.org

Comparative Biosynthesis with Related Salicylate Macrolides

This compound belongs to the benzolactone enamide family of natural products, which also includes the salicylihalamides, oximidines, and lobatamides. rsc.org These compounds share a common structural architecture: a macrocyclic ring derived from salicylate and an enamide side chain. rsc.org This structural similarity reflects a conserved biosynthetic strategy centered around hybrid PKS/NRPS gene clusters. nih.gov

Despite the overarching similarities, the structural diversity within this family arises from variations in their respective biosynthetic pathways and gene clusters. nih.gov

Apicularens vs. Oximidines: The biosynthetic gene cluster for apicularen in Chondromyces apiculatus is orthologous to the oximidine cluster found in Pseudomonas baetica. nih.gov The primary difference is that the oximidine BGC contains additional genes responsible for the formation of the oxime group, which are absent in the apicularen cluster. nih.gov

Apicularens vs. Salicylihalamides: this compound and Salicylihalamide A are closely related, with both being potent inhibitors of V-ATPases. nih.gov Their biosynthesis is thought to follow very similar PKS/NRPS logic. Subtle differences in their structures, such as the side chain, likely result from minor variations in the sequence and domain organization of their respective biosynthetic enzymes.

Apicularens vs. Lobatamides: The lobatamide BGC, identified in various bacteria, also features a PKS/NRPS assembly line. However, it contains additional oxygenase domains not found in the apicularen cluster, which are predicted to be responsible for inserting extra oxygen atoms into the polyketide backbone, a feature of the lobatamide structure. nih.gov

The study of these related gene clusters provides a clear example of how evolution can modify a core biosynthetic template to generate a family of structurally and functionally diverse natural products. nih.gov

Advanced Analytical and Research Methodologies in Apicularen a Studies

Advanced Spectroscopic and Spectrometric Techniques for Deeper Structural Insights

The initial determination and subsequent confirmation of the complex structure of apicularen A and its analogues have relied heavily on a suite of advanced spectroscopic and spectrometric methods. Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in assigning the planar structure and relative stereochemistry of these molecules. acs.orgresearchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and Fast Atom Bombardment (FAB) mass spectrometry, has been instrumental in determining the molecular formula of this compound and its derivatives. nih.gov Furthermore, techniques like electronic circular dichroism (ECD) analysis and the use of α-methoxyphenylacetyl (MPA) derivatives in conjunction with ¹H NMR have been employed to establish the absolute configurations of related complex natural products. researchgate.net These methods, often used in combination, provide a comprehensive picture of the molecule's three-dimensional architecture, which is critical for understanding its biological function. acs.orgresearchgate.netslideshare.net

Chromatographic Separation and Purification Techniques for Complex Mixtures

The isolation of this compound from its natural source, the myxobacterium Chondromyces, and the purification of its synthetic analogues necessitate robust chromatographic techniques. nih.gov Column chromatography is a primary and indispensable method for the purification of this compound and other biomolecules. nih.govjournalagent.com This technique separates components of a mixture based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound. nih.govcolumn-chromatography.com

Solvent partitioning and various forms of column chromatography are typically employed in the initial extraction and purification process. nih.govnih.gov For more challenging separations, such as those involving isomers with similar physical properties, high-performance liquid chromatography (HPLC) is often utilized. sunnypharmtech.comgoogle.com The selection of the stationary phase, such as silica (B1680970) gel or aluminum oxide, and the mobile phase is optimized to achieve high purity and recovery of the desired compound. column-chromatography.comgoogle.com These chromatographic methods are essential for obtaining the highly purified this compound required for detailed biological and structural studies. journalagent.com

Cell-Based Assays for Quantitative Biological Activity Evaluation

A variety of cell-based assays have been pivotal in quantifying the potent cytotoxic and apoptotic effects of this compound on cancer cell lines.

To determine the cytotoxic effects of this compound, researchers have extensively used cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay frequently employed to assess cell metabolic activity, which serves as an indicator of cell viability. researchgate.netd-nb.infonih.govassaygenie.compromega.com In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan (B1609692) product, and the amount of formazan produced is proportional to the number of living cells. assaygenie.compromega.comyoutube.com Studies have shown that this compound suppresses the growth of various cancer cell lines, including HM7 human colon cancer cells and HeLa cells, in a dose- and time-dependent manner as measured by the MTT assay. d-nb.infoaacrjournals.org

Another similar assay mentioned in the context of cell viability is the CellTiter-Blue® Cell Viability Assay, which uses the indicator dye resazurin (B115843). nih.gov Viable cells can reduce resazurin to the fluorescent and pink-colored resorufin, providing a measure of metabolic capacity. youtube.com These quantitative assays are crucial for determining the concentration at which this compound exerts its cytotoxic effects. assaygenie.com

Table 1: Cell Viability Assays Used in this compound Research

Assay Principle Cell Line Example(s) Key Finding
MTT Assay Colorimetric assay measuring metabolic activity through the reduction of MTT to formazan. assaygenie.compromega.com HM7, HeLa d-nb.infoaacrjournals.org This compound inhibits cell growth in a dose- and time-dependent manner. aacrjournals.org
CellTiter-Blue® Fluorometric assay measuring metabolic activity through the reduction of resazurin to resorufin. youtube.comnih.gov Not specified for this compound, but a general cell viability assay. nih.gov Provides a quantitative measure of viable cells. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism of action for this compound. DNA fragmentation, a hallmark of apoptosis, has been visualized through techniques like agarose (B213101) gel electrophoresis, where a characteristic "ladder" pattern of fragmented DNA is observed in treated cells. researchgate.netaacrjournals.org

Flow cytometry is a powerful and versatile technique used extensively to analyze apoptosis in this compound-treated cells. bio-rad-antibodies.com By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI), flow cytometry can quantify the percentage of cells in different phases of the cell cycle and identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. researchgate.netaacrjournals.orgbio-rad-antibodies.comnih.gov This method has been used to show that this compound induces an accumulation of cells in the sub-G1 phase in a time-dependent manner. aacrjournals.org

Furthermore, flow cytometry can be combined with other markers to distinguish between different stages of apoptosis. bio-rad-antibodies.com For instance, caspase activity assays, which measure the activation of key apoptotic enzymes like caspase-3 and caspase-8, have been performed using fluorogenic substrates and analyzed by fluorometry. researchgate.netd-nb.infoaacrjournals.org

Table 2: Apoptosis Detection Assays in this compound Studies

Assay Method Purpose Key Finding
DNA Fragmentation Assay Agarose Gel Electrophoresis To visualize the cleavage of DNA into fragments, a hallmark of apoptosis. researchgate.netaacrjournals.org This compound induces DNA laddering in HM7 cells. researchgate.netaacrjournals.org
Flow Cytometry (Propidium Iodide Staining) Flow Cytometry To quantify the sub-G1 cell population, representing apoptotic cells. researchgate.netaacrjournals.orgnih.gov This compound treatment leads to an accumulation of cells in the sub-G1 phase. aacrjournals.org
Caspase Activity Assay Fluorometry To measure the activity of key apoptotic enzymes like caspase-3 and caspase-8. researchgate.netd-nb.infoaacrjournals.org This compound activates caspase-3 and caspase-8 in cancer cells. aacrjournals.org

Immunocytochemistry and fluorescence microscopy are vital for visualizing the morphological changes and alterations to the cytoskeleton induced by this compound. rsc.org To observe the effects on the microtubule network, cells are stained with antibodies specific to tubulin (e.g., anti-α-tubulin or anti-β-tubulin) followed by a fluorescently labeled secondary antibody. d-nb.infoaacrjournals.orgrsc.org The cell nuclei are often counterstained with a fluorescent dye like propidium iodide (PI) or DAPI. d-nb.inforsc.org

These techniques have revealed that this compound treatment leads to a significant disruption of the microtubule architecture in cancer cells like HT1080 and HeLa. d-nb.infoaacrjournals.org Instead of the normal, well-organized microtubule network, treated cells show a reduction in microtubule density and disorganization. researchgate.net These visual data provide direct evidence for this compound's role as a microtubule-disrupting agent. aacrjournals.org In some studies, changes in cellular morphology, such as the appearance of flared fluorescence in apoptotic cells, have also been observed using fluorescence microscopy. geneticsmr.comwaocp.org

To delve deeper into the molecular mechanisms underlying the effects of this compound, researchers employ techniques to analyze changes in protein and mRNA levels. Western blotting is a standard method used to detect and quantify the expression levels of specific proteins. researchgate.netnih.gov In studies on this compound, Western blotting has been used to demonstrate a time-dependent decrease in the protein levels of both α- and β-tubulin following treatment. d-nb.infoaacrjournals.orgresearchgate.net This analysis has also been crucial for observing the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, further confirming the induction of apoptosis. d-nb.info

To determine if the reduction in tubulin protein levels is due to decreased gene expression, Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is utilized. researchgate.netnih.gov This technique measures the amount of specific mRNA transcripts. researchgate.net Studies have shown that this compound treatment leads to a reduction in the mRNA levels of β-tubulin in a time-dependent manner, suggesting that the compound affects tubulin at the transcriptional level. aacrjournals.orgresearchgate.net

Table 3: Analysis of Protein and mRNA Expression in this compound Research

Technique Target Analyte Purpose Key Finding
Western Blot Proteins (e.g., α-tubulin, β-tubulin, PARP, Caspase-3) researchgate.netd-nb.infoaacrjournals.org To quantify changes in protein expression levels. This compound decreases α- and β-tubulin protein levels and induces PARP cleavage. d-nb.infoaacrjournals.orgresearchgate.net
RT-PCR mRNA (e.g., α-tubulin, β-tubulin) researchgate.netaacrjournals.orgnih.gov To measure changes in gene expression at the mRNA level. This compound reduces β-tubulin mRNA levels. aacrjournals.orgresearchgate.net

Immunocytochemistry and Fluorescence Microscopy for Cellular Phenotyping and Microtubule Visualization

Biochemical Assays for Molecular Target Validation (e.g., V-ATPase activity assays, Ras activation assays)

The validation of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound like this compound. Biochemical assays provide direct evidence of a compound's interaction with its putative protein targets and the immediate downstream consequences of this interaction. For this compound, which is recognized as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), assays measuring enzyme activity and related signaling pathways are paramount. aacrjournals.orgresearchgate.net

V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments and, in some cases, the extracellular microenvironment. aacrjournals.orgresearchgate.net Inhibition of this pump can disrupt numerous cellular processes. V-ATPase activity assays are thus fundamental in confirming the inhibitory action of this compound and its analogs. These assays typically measure the rate of ATP hydrolysis or proton pumping. For instance, a common method involves monitoring the decrease in pH or the consumption of ATP in a preparation of isolated V-ATPase-containing vesicles or membranes in the presence and absence of the inhibitor.

The inhibition of V-ATPase can have far-reaching effects on cellular signaling. One important pathway affected is the Ras signaling cascade. Ras proteins are small GTPases that cycle between an active (GTP-bound) and inactive (GDP-bound) state, regulating cell proliferation, survival, and differentiation. uni-muenchen.de Ras activation is often dependent on its localization in specific membrane microdomains, such as cholesterol-rich lipid rafts. nih.gov V-ATPase inhibitors, like archazolid, have been shown to interfere with cholesterol metabolism, leading to the depletion of plasma membrane cholesterol and the disruption of these microdomains. nih.gov This disruption can prevent the proper localization and activation of Ras. uni-muenchen.denih.gov

Consequently, Ras activation assays serve as a crucial tool for validating the downstream effects of V-ATPase inhibition by compounds like this compound. A common method is the pull-down assay, where a protein that specifically binds to the active, GTP-bound form of Ras (e.g., the Ras-binding domain of Raf kinase) is used to isolate active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting, providing a measure of Ras activation. aacrjournals.orgaacrjournals.org Observing a decrease in active Ras following treatment with a V-ATPase inhibitor helps to validate the functional consequences of target engagement.

Table 1: Biochemical Assays for Target Validation of V-ATPase Inhibitors

Assay Type Principle & Methodology Relevance to this compound Studies
V-ATPase Activity Assay Measures the enzymatic function of V-ATPase. This can be done by quantifying ATP hydrolysis (e.g., via a colorimetric assay for inorganic phosphate) or by measuring proton transport into sealed vesicles using pH-sensitive fluorescent dyes. Directly confirms this compound as a V-ATPase inhibitor and allows for the determination of its inhibitory potency (e.g., IC50 value).
Ras Activation Assay A pull-down assay using a fusion protein that specifically binds GTP-bound (active) Ras is performed on lysates from treated cells. The amount of active Ras is quantified by Western blot. aacrjournals.orgaacrjournals.org Validates the downstream consequences of V-ATPase inhibition, linking the primary mechanism to effects on oncogenic signaling pathways. uni-muenchen.denih.gov
Protease Activity Assay Zymography or fluorometric assays can be used to measure the activity of pH-dependent proteases like matrix metalloproteinases (MMPs) in the cellular environment. aacrjournals.org V-ATPase inhibition can alter the acidic microenvironment required for the activation of certain proteases involved in tumor invasion, providing another layer of functional validation. aacrjournals.orgresearchgate.net

In Vitro Microtubule Polymerization and Dynamics Assays

In addition to its effects on V-ATPase, this compound has been investigated for its impact on the microtubule cytoskeleton, a common target for anti-cancer agents. aacrjournals.orgnih.gov Advanced assays are used to determine whether a compound directly interacts with tubulin, the building block of microtubules, or affects the dynamic process of microtubule polymerization.

An essential tool in this investigation is the in vitro microtubule polymerization assay. This cell-free assay uses purified tubulin protein to directly measure a compound's effect on the formation of microtubules. The process is typically monitored by spectrophotometry. researchgate.net Tubulin polymerization causes light to scatter, leading to an increase in absorbance at 340-350 nm. By tracking this change in absorbance over time, a polymerization curve can be generated.

Research on this compound has yielded critical insights from this assay. Studies have shown that when this compound is added to a reaction mixture containing purified tubulin and GTP (which is required for polymerization), it does not affect the kinetics of microtubule polymerization. aacrjournals.orgnih.govresearchgate.net This finding is significant because it demonstrates that this compound does not act as a direct inhibitor of tubulin assembly in the same manner as classic drugs like colchicine (B1669291) or vinca (B1221190) alkaloids.

However, cellular studies show a clear disruption of the microtubule network and a decrease in the levels of both polymerized and free tubulin within cells treated with this compound. aacrjournals.orgresearchgate.net This discrepancy between the in vitro and in vivo results is crucial, indicating that this compound's anti-microtubule effect is not due to direct binding to tubulin or inhibition of polymerization. Instead, it points towards an indirect mechanism, such as the observed down-regulation of β-tubulin protein and mRNA levels. aacrjournals.orgnih.gov

Table 2: Findings from this compound Microtubule Assays

Assay Type Experimental Setup Key Finding for this compound Scientific Implication
***In Vitro* Tubulin Polymerization Assay** Purified tubulin is induced to polymerize by GTP and temperature increase. Polymerization is monitored by measuring the change in light absorbance at 350 nm. researchgate.net This compound has no effect on the rate or extent of microtubule polymerization in this cell-free system. aacrjournals.orgresearchgate.net The compound does not directly bind to tubulin to inhibit its assembly. The mechanism of microtubule disruption is indirect.
***In Vivo / In Cellulo* Tubulin Polymerization Assay** Cells are treated with this compound. The cells are then lysed, and polymerized microtubules are separated from soluble tubulin dimers by centrifugation. The amount of tubulin in each fraction is quantified by Western blot. researchgate.net Treatment with this compound leads to a significant decrease in the levels of both free tubulin and polymerized tubulin. aacrjournals.orgresearchgate.net This compound disrupts the microtubule network in cells by causing a reduction in the total amount of tubulin protein. nih.gov
Immunofluorescence Microscopy Cells treated with this compound are stained with antibodies against tubulin to visualize the microtubule network. A marked disruption and disorganization of the microtubule architecture is observed in treated cells. aacrjournals.orgd-nb.info Confirms the potent effect of this compound on the cellular cytoskeleton, consistent with the observed down-regulation of tubulin levels.

Computational Chemistry and Molecular Modeling Approaches for Mechanism and SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to predict how a molecule like this compound interacts with its biological targets and to guide the design of new, more potent analogs. nih.govkallipos.gr These in silico approaches save significant time and resources by prioritizing synthetic efforts. nih.govtarosdiscovery.com

One of the primary techniques is molecular docking . This method predicts the preferred orientation and binding affinity of a ligand when it interacts with the three-dimensional structure of a protein target. nih.gov For this compound, docking studies could be performed using a homology model or a crystal structure of its target, V-ATPase. Such studies can elucidate the specific binding site and identify the key amino acid residues and molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its inhibitory activity. This information is foundational for understanding its mechanism of action at an atomic level.

Pharmacophore modeling is another key approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov By analyzing the structure of this compound and other known V-ATPase inhibitors, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that may also act as V-ATPase inhibitors.

These modeling techniques are central to predicting Structure-Activity Relationships (SAR) . SAR studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov By computationally modeling a series of this compound analogs, researchers can predict which chemical modifications are likely to enhance binding affinity, improve selectivity, or alter pharmacokinetic properties. For example, in silico tools can be used for R-group analysis, where different substituents are virtually added to the core scaffold of this compound, and their impact on target binding is evaluated through docking and energy calculations. chemcomp.commedchemica.com This rational, computer-aided design process allows chemists to focus on synthesizing only the most promising candidates. tarosdiscovery.com

Table 3: Computational Approaches in the Study of Natural Products Like this compound

Computational Method Description Application to this compound Research
Molecular Docking Predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov To identify the binding pocket of this compound on V-ATPase and predict the key molecular interactions that stabilize the complex.
Pharmacophore Modeling Defines the essential 3D spatial arrangement of chemical features necessary for biological activity. nih.gov To create a model of the ideal V-ATPase inhibitor based on this compound's structure, which can be used for virtual screening to find new lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for unsynthesized compounds. chemcomp.com To build a predictive model for this compound analogs, guiding the design of derivatives with enhanced potency or selectivity.
Molecular Dynamics (MD) Simulations Simulates the movements and interactions of atoms and molecules over time, providing insight into the flexibility and stability of the protein-ligand complex. kallipos.grchemcomp.com To study the dynamic behavior of this compound within the V-ATPase binding site, confirming the stability of the predicted binding mode and revealing potential conformational changes.

Future Directions and Emerging Research Avenues for Apicularen a

Development of Novel and Efficient Synthetic Strategies for Diversification

While the total synthesis of Apicularen A has been successfully achieved, future efforts will likely focus on developing more efficient and flexible synthetic routes to facilitate the creation of a diverse library of analogues. nih.govresearchgate.netacs.orgcapes.gov.br Initial total syntheses, though groundbreaking, often involve lengthy and complex reaction sequences. researchgate.netnih.govnih.govacs.org For instance, early strategies successfully utilized key reactions such as the Nozaki-Hiyama-Kishi (NHK) coupling, stereospecific construction of the dihydropyran ring via a Pd(II)-catalyzed 1,3-chirality transfer, and Yamaguchi macrolactonization to assemble the complex architecture. nih.govacs.org Other approaches have explored ring-closing metathesis and transannular etherification to form the core macrocycle and tetrahydropyran (B127337) ring system. nih.gov

Exploration of New Biological Targets and Pathways Mediated by this compound

The discovery that this compound can disrupt microtubule architecture by down-regulating tubulin synthesis suggests the existence of additional biological targets beyond V-ATPase. nih.gov This finding opens up an exciting new avenue of research to identify other proteins or cellular pathways with which this compound directly or indirectly interacts. The mechanism of tubulin down-regulation is particularly intriguing, as it does not appear to involve direct inhibition of tubulin polymerization. nih.gov Future studies should aim to identify the specific cellular machinery involved in tubulin synthesis and stability that is affected by this compound.

Furthermore, the induction of Fas ligand expression and nitric oxide production points to the modulation of specific gene transcription and signaling pathways. nih.gov Identifying the transcription factors and upstream signaling cascades responsible for these effects could reveal novel targets. It is plausible that this compound's potent cytotoxicity arises from a multi-targeted assault on cancer cells, and elucidating these additional targets could inform the development of more effective combination therapies and explain its potent efficacy.

Chemoinformatic and Computational Approaches for Structure-Function Prediction and Scaffold Optimization

Computational methods are poised to play a pivotal role in accelerating the optimization of this compound as a drug lead. Chemoinformatic and molecular modeling approaches can be used to build robust structure-activity relationship (SAR) models. For instance, a comparative molecular similarity indices analysis (CoMSIA)/3D-QSAR study on the related oximidine analogues has demonstrated the utility of such methods in predicting V-ATPase activity. nih.gov Similar computational studies could be applied to the growing library of this compound analogues to identify key structural features essential for activity and to predict the potency of novel, yet-to-be-synthesized compounds.

These computational models can guide the design of new analogues with improved properties, such as enhanced potency, greater selectivity, or better metabolic stability. ethz.ch For example, computational analysis can help in designing simplified, more synthetically accessible scaffolds that retain the key pharmacophoric elements of the natural product. nih.gov While initial attempts with simplified oximidine-like scaffolds have shown weak activity, suggesting the macrocycle is important, further computational exploration could reveal more promising simplified structures. nih.gov Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be invaluable in prioritizing which analogues should be synthesized and advanced into preclinical testing.

Biosynthetic Engineering for Enhanced Production and Analogue Generation

The production of this compound from its natural source, the myxobacterium Chondromyces, is often low, hindering large-scale studies and development. researchgate.net A promising future direction lies in biosynthetic engineering to enhance its production and to generate novel analogues. The biosynthetic gene cluster for this compound, a modular polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line, has been identified. semanticscholar.orgnih.gov This knowledge provides a genetic blueprint that can be manipulated.

Heterologous expression of the gene cluster in a more tractable host organism could lead to significantly higher yields. mdpi.com Furthermore, genetic manipulation of the PKS/NRPS domains offers a powerful strategy for "mutasynthesis," where specific enzymatic steps are altered to incorporate different building blocks, leading to the creation of a diverse array of new this compound analogues that would be difficult to access through chemical synthesis alone. researchgate.net Identifying and engineering the specific genetic traits within the pathway can serve as a handle to create novel benzolactones. semanticscholar.org This approach, combining genetic engineering with chemical synthesis, will be a powerful engine for generating next-generation this compound-based therapeutics. google.comgoogle.comethz.ch

Comparative Studies with Other Naturally Occurring Macrolides and V-ATPase Inhibitors

To better understand the unique therapeutic potential of this compound, it is essential to conduct detailed comparative studies with other natural products that target V-ATPase. The benzolactone enamide family includes structurally related compounds like salicylihalamide and lobatamide, while other potent V-ATPase inhibitors include macrolides such as bafilomycin, concanamycin (B1236758), and archazolid. cornellpharmacology.orgnih.govmdpi.com

Biochemical studies have revealed a crucial distinction: while archazolid competes with bafilomycin and concanamycin for a binding site on the V-ATPase subunit c, this compound does not. nih.govnih.gov This indicates that this compound has a distinct binding site on the V-ATPase, which has been localized to the interface of subunits a and c of the VO complex. nih.govthno.org This unique binding mode may account for differences in selectivity and downstream cellular effects. For example, a key feature of benzolactone enamides like this compound is their lack of activity against fungal V-ATPases, a characteristic not shared by bafilomycin or concanamycin. nih.gov

Future research should focus on detailed head-to-head comparisons of these inhibitors in various cancer models to delineate differences in their efficacy, potency, and mechanisms of resistance. Understanding why this compound's binding site confers species selectivity and exploring its downstream consequences compared to other V-ATPase inhibitors could reveal unique therapeutic windows and opportunities for this compound. biologists.com

Q & A

Q. What experimental models and assays are commonly used to evaluate Apicularen A’s cytotoxic activity?

this compound’s cytotoxicity is typically assessed using human cancer cell lines (e.g., HeLa ovarian carcinoma cells) via viability assays such as MTT or flow cytometry-based propidium iodide staining to measure DNA content . Dose- and time-dependence are critical parameters; for example, IC50 values for this compound against HeLa cells range from 0.86 nM (natural compound) to 70.7 nM (D17,18 Z isomer) . Researchers should standardize cell culture conditions (e.g., serum concentration, incubation time) and include controls for solvent effects.

Q. What structural features of this compound are essential for its biological activity?

The acylenamine side chain and macrolide ring are indispensable for cytotoxicity. Analogues lacking the side chain (e.g., compound 16 ) show no activity, while modifications at the C-11 hydroxy group (e.g., acetylation or glycosylation) reduce potency . The stereochemistry of the D17,18 double bond also impacts activity: the natural (E)-isomer is ~100x more potent than the (Z)-isomer . Researchers should prioritize preserving these motifs during synthetic or biosynthetic modifications.

Q. How is this compound synthesized, and what are the key challenges in its total synthesis?

Total synthesis involves iterative allylation-ozonolysis sequences to assemble the polyketide backbone, followed by macrolactonization and deprotection steps (Scheme 5, ). Challenges include stereochemical control during allylation and avoiding side reactions during ozonolysis. Yields for critical steps (e.g., macrolactonization) range from 30–60%, necessitating optimization of catalysts (e.g., TBAF for deprotection) and reaction conditions (temperature, solvent) .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between this compound and other agents (e.g., PMA)?

Synergy studies require rigorous dose-response matrices and statistical frameworks. For example, PMA enhances this compound’s cytotoxicity by disrupting microtubule networks, quantified via immunofluorescence (anti-α-tubulin staining) and flow cytometry . The combination index (CI) formula (%AB/%A × %B) distinguishes additive (CI=1), subadditive (CI>1), or supraadditive (CI<1) effects. Researchers must validate synergy using multiple assays (e.g., RT-PCR for tubulin expression) and account for time-dependent interactions .

Q. How should contradictions in structure-activity relationship (SAR) data be addressed?

Discrepancies, such as variable activity in C-11 acetylated analogues (e.g., compound 35 vs. 34 ), may arise from experimental error or unaccounted pharmacokinetic factors . Researchers should:

  • Replicate experiments under standardized conditions.
  • Use orthogonal assays (e.g., Western blotting for target engagement).
  • Apply computational modeling (e.g., molecular docking) to explore steric or electronic effects. Transparent reporting of synthetic yields and purity thresholds (e.g., HPLC data) is critical .

Q. What statistical methods are appropriate for analyzing combination therapy data involving this compound?

Beyond the CI metric, ANOVA or Student’s t-tests are used to compare treatment groups. For example, PMA + this compound’s effect on microtubule fluorescence intensity requires quantification via ImageJ software and significance testing (p<0.05) . Researchers should predefine sample sizes (power analysis) and use software like CompuSyn for CI calculations to minimize type I/II errors.

Methodological Considerations

Q. How to validate the specificity of this compound’s mechanism of action in complex biological systems?

  • Employ genetic knockdown/knockout models (e.g., siRNA targeting putative targets like V-ATPase).
  • Use isotopic labeling (e.g., 13C-acetate) to track biosynthetic incorporation in microbial hosts .
  • Combine transcriptomics and proteomics to identify off-target effects .

Q. What strategies optimize the yield of this compound analogues during synthetic campaigns?

  • Screen catalysts (e.g., CuTC for Stille couplings) and solvents (DMA vs. THF) to improve coupling efficiencies .
  • Employ protecting groups (e.g., TBS) with orthogonal stability to streamline deprotection .
  • Monitor reaction progress via LC-MS to isolate intermediates and minimize byproducts.

Data Presentation Guidelines

  • Tables : Include IC50 values, synthetic yields, and statistical parameters (mean ± SE, p-values) .
  • Figures : Use fluorescence microscopy images (microtubule networks) and dose-response curves to illustrate mechanistic findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.